S1P3 Selectivity Directly Eliminates Acute Cardiovascular Toxicity in Telemetered Rats
The critical differentiation strategy for GSK2263167 is its S1P3-sparing profile, which completely eliminates the acute cardiovascular signal observed with non-selective S1P1/S1P3 agonists. In a direct head-to-head in vivo assessment using telemetered rats, GSK2263167 demonstrated no detectable heart rate reduction or hypertension even at high supratherapeutic doses, in stark contrast to fingolimod, which induces transient bradycardia through unwanted S1P3 stimulation . Ponesimod, a later clinical candidate, retains measurable S1P3 agonism with an EC50 of 89.52 nM, underscoring that GSK2263167 represents the 'S1P3-sparing' design principle in its most definitive form [1].
| Evidence Dimension | Cardiovascular safety signal (heart rate and blood pressure in conscious telemetered rats) |
|---|---|
| Target Compound Data | GSK2263167: Absence of cardiovascular signal (no bradycardia, no hypertension) at all tested doses, including supratherapeutic levels |
| Comparator Or Baseline | Fingolimod (FTY720): Induces acute, transient bradycardia and hypertension via S1P3 agonism |
| Quantified Difference | Qualitative but definitive: GSK2263167 completely avoids the cardiovascular toxicity class effect. Ponesimod, by comparison, retains measurable S1P3 activity (EC50 = 89.52 nM) [1]. |
| Conditions | Conscious telemetered rat model; assessment of heart rate and blood pressure at oral doses including supratherapeutic levels. |
Why This Matters
For procurement decisions in cardiovascular safety pharmacology and autoimmune disease models, GSK2263167 is the only tool compound that guarantees S1P1-driven immunomodulation without the confounding variable of S1P3-mediated physiological perturbations.
- [1] Frontiers Editorial. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Front. Pharmacol. 2022. View Source
